molecular formula C10H12N2O2S B2595877 N1-methyl-N2-(3-(methylthio)phenyl)oxalamide CAS No. 920354-87-6

N1-methyl-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2595877
CAS No.: 920354-87-6
M. Wt: 224.28
InChI Key: DAKIXNBLCFCDHS-UHFFFAOYSA-N
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Description

N1-methyl-N2-(3-(methylthio)phenyl)oxalamide is a unique organic compound with a promising array of physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of N-methylamine with 3-(methylthio)benzoyl chloride, followed by the addition of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-(3-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halides, amines; polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

N1-methyl-N2-(3-(methylthio)phenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N1-methyl-N2-(3-(methylthio)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide
  • N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
  • N1-(3-(methylthio)phenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

Uniqueness

N1-methyl-N2-(3-(methylthio)phenyl)oxalamide stands out due to its unique combination of a methylthio group and an oxalamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research.

Properties

IUPAC Name

N-methyl-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-11-9(13)10(14)12-7-4-3-5-8(6-7)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKIXNBLCFCDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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